2-Amino-5-methoxybenzenethiol

Description

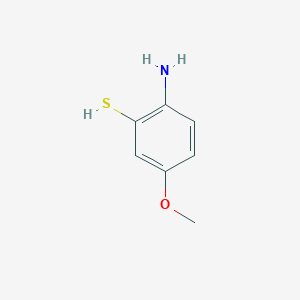

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHALDOSHHZPRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284365 | |

| Record name | 2-amino-5-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-29-9 | |

| Record name | 2-Amino-5-methoxythiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36967 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9), a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, safety and handling protocols, a detailed synthesis method, and its significant applications in drug discovery, particularly in the development of benzothiazepine derivatives.

Chemical and Physical Properties

This compound, also known as 2-Amino-5-methoxythiophenol or 2-Mercapto-4-methoxyaniline, is a substituted aromatic thiol.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6274-29-9 | [3] |

| Molecular Formula | C₇H₉NOS | [4] |

| Molecular Weight | 155.22 g/mol | [4] |

| Appearance | Colorless to yellow or yellow-green powder/crystal | [2] |

| Melting Point | 81.0 to 85.0 °C | [2] |

| Boiling Point | 289.7 °C at 760 mmHg (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| Stability | Unstable in solution and air. |

Spectroscopic Data

Detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for the structural confirmation and purity assessment of this compound. While specific spectra are not reproduced here, this information is readily available from various chemical suppliers. For researchers, it is recommended to obtain the certificate of analysis which includes this data upon purchase.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions are mandatory when handling this compound.

Hazard Identification:

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute toxicity, oral | H302 | Harmful if swallowed | [5] |

| Skin irritation | H315 | Causes skin irritation | [5] |

| Eye irritation | H319 | Causes serious eye irritation | [5] |

| Specific target organ toxicity | H335 | May cause respiratory irritation | [5] |

Precautionary Measures:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[1]

Materials:

-

2-amino-6-methoxybenzothiazole

-

8N Potassium hydroxide (KOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Acetic acid

-

Water

Procedure:

-

To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

-

Reflux the mixture overnight.

-

Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.

-

Further, acidify the solution with acetic acid to a pH of 6.0.

-

The precipitate that forms is filtered and washed with water to afford this compound.

It is noted that the product should be used immediately in the subsequent reaction step due to its instability.[1]

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound is a crucial building block for the synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with a wide range of biological activities. These derivatives are of significant interest in medicinal chemistry and drug discovery.

Benzothiazepine Derivatives and Their Biological Activities:

-

Cardiovascular Agents: Certain benzothiazepine derivatives, such as diltiazem and clentiazem, are clinically used as calcium channel blockers.[6] They are effective in the treatment of hypertension, angina, and some types of arrhythmias.

-

Central Nervous System (CNS) Agents: Some benzothiazepines, including thiazesim and quetiapine, have shown activity in the central nervous system and have been developed for the treatment of CNS disorders.

-

Antimicrobial Agents: Novel benzothiazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial drugs.

Mechanism of Action: Benzothiazepine Calcium Channel Blockers

Benzothiazepine-based drugs like diltiazem exert their therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. They achieve this by binding to the L-type voltage-gated calcium channels.[7][8] This binding inhibits the channels, leading to a reduction in intracellular calcium concentration.

The physiological consequences of this action include:

-

Vasodilation: Reduced calcium in vascular smooth muscle cells leads to their relaxation, causing the widening of blood vessels and a decrease in blood pressure.[6][9]

-

Negative Inotropic and Chronotropic Effects: In the heart muscle, the reduced calcium influx decreases the force of contraction (negative inotropy) and slows the heart rate (negative chronotropy).[6][9]

Caption: Signaling pathway of benzothiazepine calcium channel blockers.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 6274-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 6274-29-9|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHOXYBENZENETHIOL(7217-59-6) 1H NMR [m.chemicalbook.com]

- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

2-Mercapto-4-methoxyaniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methoxyaniline, also known by its synonym 2-Amino-5-methoxythiophenol, is an aromatic organic compound containing amine, thiol, and methoxy functional groups. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly benzothiazoles and benzothiazepines, which are classes of compounds extensively studied for their wide range of biological activities.[1][2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Mercapto-4-methoxyaniline, along with detailed experimental protocols and visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Mercapto-4-methoxyaniline are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NOS | [2] |

| Molecular Weight | 155.22 g/mol | [2] |

| CAS Number | 6274-29-9 | [2] |

| Appearance | Neat | [2] |

| Melting Point | 103-105 °C | |

| Boiling Point | 289.7 °C at 760 mmHg | |

| Density | 1.209 g/cm³ | |

| Refractive Index | 1.624 | |

| Solubility | Data not readily available. Likely soluble in organic solvents. | |

| Stability | Unstable in solution and air. | [2] |

Synonyms: 2-Amino-5-methoxybenzenethiol, 2-Amino-5-methoxy-1-benzenethiol, 5-Methoxy-2-aminobenzenethiol, 5-Methoxy-2-aminothiophenol, NSC 36967.[2]

Spectroscopic Data

Experimental Protocols

Synthesis of 2-Mercapto-4-methoxyaniline

A common method for the synthesis of 2-Mercapto-4-methoxyaniline involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Materials:

-

2-amino-6-methoxybenzothiazole

-

8N Potassium hydroxide (KOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Acetic acid

-

Water

Procedure:

-

To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

-

Reflux the mixture overnight.

-

Cool the resulting solution and neutralize it by adding concentrated HCl until the pH reaches 8.0.

-

Further, acidify the solution by adding acetic acid until the pH reaches 6.0.

-

A precipitate will form. Filter the precipitate and wash it with water.

-

The resulting solid is 2-Mercapto-4-methoxyaniline. It is recommended to use the product immediately in the next reaction step due to its instability.

Synthesis workflow for 2-Mercapto-4-methoxyaniline.

Biological Significance and Applications

2-Mercapto-4-methoxyaniline serves as a critical precursor in the synthesis of benzothiazole and benzothiazepine derivatives, which have demonstrated a wide array of pharmacological activities.[1][2] These synthesized compounds are of significant interest to the drug development community.

Precursor for Biologically Active Benzothiazoles

Benzothiazoles synthesized from 2-aminothiophenols are known to exhibit various biological activities, including but not limited to:

-

Anticancer: Certain benzothiazole derivatives have shown potent activity against various cancer cell lines.[3]

-

Anti-inflammatory: Some derivatives possess anti-inflammatory properties.[3]

-

Antimicrobial: The benzothiazole scaffold is found in compounds with antibacterial and antifungal activities.[2][4]

The general synthetic route to these biologically active molecules often involves the condensation of 2-Mercapto-4-methoxyaniline with various aldehydes or carboxylic acids.

Logical relationship of 2-Mercapto-4-methoxyaniline in synthesizing bioactive compounds.

Safety Information

It is imperative to handle 2-Mercapto-4-methoxyaniline with appropriate safety precautions in a laboratory setting. The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Mercapto-4-methoxyaniline is a key building block for the synthesis of a variety of heterocyclic compounds with significant biological potential. While comprehensive experimental data for the compound itself is somewhat limited in the public domain, its utility as a synthetic intermediate is well-established. This guide provides researchers with the foundational knowledge of its properties and synthesis, paving the way for further exploration and application in medicinal chemistry and drug discovery. The instability of the compound necessitates its prompt use after synthesis, a critical consideration for experimental design. Future research providing detailed spectroscopic and solubility data would be a valuable addition to the scientific literature.

References

- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methoxythiophenol (>90%) | CymitQuimica [cymitquimica.com]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

2-Amino-5-methoxythiophenol chemical structure and IUPAC name

An In-depth Technical Guide to 2-Amino-5-methoxythiophenol

This technical guide provides a comprehensive overview of 2-Amino-5-methoxythiophenol, including its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

2-Amino-5-methoxythiophenol is an aromatic organic compound containing amine, methoxy, and thiol functional groups attached to a benzene ring.

IUPAC Name: 2-amino-5-methoxybenzenethiol[1][2]

Synonyms: 2-Amino-5-methoxythiophenol, 2-Amino-5-methoxybenzene-1-thiol, 2-Mercapto-4-methoxyaniline, 5-Methoxy-2-aminothiophenol[3][4][5]

Chemical Structure:

Physicochemical Properties

The quantitative properties of 2-Amino-5-methoxythiophenol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NOS | [2][3][6] |

| Molecular Weight | 155.22 g/mol | [2][3][6] |

| Exact Mass | 155.04048508 Da | [2][4] |

| Appearance | Colorless to Yellow/Yellow-green powder/crystal | [5] |

| Purity | >98.0% (T)(HPLC) | [5] |

| Melting Point | 81.0 - 85.0 °C | |

| XLogP3 | 1.6 | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2][4] |

| Rotatable Bond Count | 1 | [2][4] |

| Topological Polar Surface Area | 36.3 Ų | [2] |

| CAS Number | 6274-29-9 | [2][4][6] |

Experimental Protocols

Synthesis of 2-Amino-5-methoxythiophenol

A common method for the preparation of 2-Amino-5-methoxythiophenol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[1]

Materials:

-

2-amino-6-methoxybenzothiazole (750 g)

-

8N Potassium hydroxide (KOH) solution (1.3 L)

-

Concentrated Hydrochloric acid (HCl)

-

Acetic acid

-

Water

Procedure:

-

A solution of 8N potassium hydroxide (1.3 L) is stirred, and 2-amino-6-methoxybenzothiazole (750 g) is added.[1]

-

The mixture is refluxed overnight.[1]

-

After reflux, the resulting solution is neutralized by the addition of concentrated HCl to a pH of 8.0.[1]

-

Further neutralization is carried out by adding acetic acid until a pH of 6.0 is reached.[1]

-

The precipitate that forms is filtered and washed with water to yield the title compound, 2-Amino-5-methoxythiophenol.[1] The product is typically used immediately in subsequent reactions due to its stability.[1][3]

Caption: Synthesis workflow for 2-Amino-5-methoxythiophenol.

Application in the Synthesis of 2-Substituted Benzothiazoles

2-Aminothiophenols are crucial precursors for synthesizing 2-substituted benzothiazoles, a class of heterocyclic compounds with significant biological activities.[7][8] The general reaction involves the condensation of 2-aminothiophenol with an aldehyde.[7][8]

General Procedure:

-

2-Aminothiophenol (or its derivative, such as 2-Amino-5-methoxythiophenol) is reacted with a suitable aldehyde.[7]

-

The reaction is often carried out in the presence of a catalyst, which can range from FeCl₃/Montmorillonite K-10 to various nano-catalysts.[7]

-

The solvent and reaction conditions (e.g., temperature, use of ultrasound) are chosen based on the specific substrates and catalyst used.[7]

-

The initial step is the formation of an imine intermediate, which then undergoes intramolecular cyclization.[8]

-

Subsequent oxidation or rearrangement leads to the formation of the final 2-substituted benzothiazole product.[7]

Caption: General pathway for benzothiazole synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methoxythiophenol (>90%) | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 6274-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Amino-5-methoxythiophenol (>90%) | LGC Standards [lgcstandards.com]

- 7. mdpi.com [mdpi.com]

- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various pharmaceutical compounds, including antibacterial benzothiazepines.[1] An understanding of its solubility in common laboratory solvents is critical for its effective use in synthesis, purification, and formulation development. This document outlines expected solubility based on analog data, provides a general experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Properties and Expected Solubility

The presence of the polar amino and thiol groups suggests potential for hydrogen bonding, which would typically enhance solubility in polar solvents. Conversely, the benzene ring and the methoxy group contribute to its nonpolar character, favoring solubility in organic solvents.

Based on these structural features and data from analogous compounds, the expected qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The hydrophobic benzene ring and methoxy group limit solubility despite the presence of polar functional groups.[3][5] |

| Methanol | Soluble | The alcohol can engage in hydrogen bonding with the amino and thiol groups, and its alkyl chain can interact with the nonpolar parts of the molecule.[3] | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for compounds with both polar and nonpolar characteristics.[3][5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |

| Dimethylformamide (DMF) | Soluble | DMF is another highly effective polar aprotic solvent.[6] | |

| Acetone | Soluble | The ketone group can act as a hydrogen bond acceptor, and its organic nature allows for dissolution of the aromatic ring.[5] | |

| Acetonitrile | Soluble | A common solvent in chromatography, it is expected to solubilize this compound. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | A widely used organic solvent that can effectively solvate the aromatic ring and has some capacity to interact with the polar groups.[3][5] |

| Toluene | Soluble | The aromatic nature of toluene facilitates the dissolution of the benzene ring of the solute. | |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amino and thiol groups. | |

| Aqueous Acidic | Dilute HCl | Soluble | The amino group will be protonated to form a more soluble ammonium salt.[3][5] |

| Aqueous Basic | Dilute NaOH | Soluble | The thiol group can be deprotonated to form a more soluble thiolate salt.[4] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the saturation shake-flask method.[7] This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizing Key Concepts

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Diagram 2: Influence of pH on the Solubility of this compound

Caption: pH-dependent ionization and its effect on aqueous solubility.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong qualitative understanding can be derived from its molecular structure and comparison with similar compounds. It is expected to be soluble in a range of polar and nonpolar organic solvents, with its aqueous solubility being highly dependent on pH. For precise quantitative measurements, the outlined experimental protocol provides a robust starting point for researchers in pharmaceutical development and organic synthesis.

References

- 1. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [chemicalbook.com]

- 2. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9), a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

-

Molecular Formula: C₇H₉NOS

-

Molecular Weight: 155.22 g/mol

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-5-methoxythiophenol, 5-Methoxy-2-aminothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.78 | dd | 8.8, 2.8 | H-3 |

| 6.72 | d | 8.8 | H-4 |

| 6.61 | d | 2.8 | H-6 |

| 5.05 | s | - | -NH₂ |

| 3.54 | s | - | -OCH₃ |

Data sourced from a supplementary file from the Royal Society of Chemistry.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150.60 | C-5 |

| 144.15 | C-2 |

| 119.12 | C-1 |

| 119.00 | C-4 |

| 117.56 | C-6 |

| 116.61 | C-3 |

| 55.74 | -OCH₃ |

Data sourced from a supplementary file from the Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3240 | -NH₂ (Amino) | N-H stretch |

| 2530 - 2450 | -SH (Thiol) | S-H stretch |

| 3100 - 3000 | Aromatic C-H | C-H stretch |

| 1620 - 1580 | Aromatic C=C | C=C stretch |

| 1250 - 1200 | Aryl-O (Methoxy) | Asymmetric C-O-C stretch |

| 1050 - 1000 | Aryl-O (Methoxy) | Symmetric C-O-C stretch |

Expected peak ranges are based on general spectroscopic principles and data for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An experimental mass spectrum for this compound was not found in the searched literature. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 155.

Expected Fragmentation:

The fragmentation pattern in electron impact (EI) mass spectrometry would likely involve the loss of functional groups and fragmentation of the aromatic ring. Common fragmentation pathways for similar aromatic compounds include the loss of:

-

-SH radical: leading to a fragment at m/z 122.

-

-OCH₃ radical: leading to a fragment at m/z 124.

-

-CH₃ radical from the methoxy group: leading to a fragment at m/z 140.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A solid sample of this compound is prepared for analysis, typically as a KBr (potassium bromide) pellet or as a thin film on a salt plate.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr or salt plate is recorded first. Then, the spectrum of the sample is recorded, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, where high-energy electrons bombard the sample to form a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 2-Amino-5-methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzenethiol is a substituted aromatic thiol of interest in medicinal chemistry and drug development due to its structural motifs. This technical guide provides a comprehensive overview of its reactivity and stability profile, drawing from available data on its chemical properties and the behavior of related compounds. The document details its physicochemical characteristics, predicted reactivity towards various agents, and key considerations for its handling and storage to minimize degradation. Potential degradation pathways are outlined, and a detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores a plausible signaling pathway—the STAT3 signaling cascade—that may be modulated by derivatives of this compound, offering a rationale for its potential biological activity. Standardized analytical methodologies for purity and stability assessment are also discussed.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to yellow or yellow-green powder or crystal.[1] Due to the presence of amino and thiol functional groups, it is susceptible to oxidation and is noted to be unstable in solution and in the presence of air.[2] It is also hygroscopic, necessitating storage under an inert atmosphere and refrigerated conditions.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₉NOS | [3] |

| Molecular Weight | 155.22 g/mol | [3] |

| Melting Point | 81.0 to 85.0 °C | [1] |

| Boiling Point (Predicted) | 289.7 ± 20.0 °C | [2] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.01 ± 0.10 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Appearance | Colorless to Yellow to Yellow green powder/crystal | [1] |

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the aromatic ring, the amino group, and the thiol group.

Thiol Group Reactivity

The thiol group is the most reactive site, particularly in its deprotonated thiolate form, which is a strong nucleophile.

-

Oxidation: Thiols are readily oxidized by various oxidizing agents. Mild oxidation typically leads to the formation of a disulfide dimer. Further oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acids. The presence of the electron-donating amino and methoxy groups on the aromatic ring may increase the susceptibility of the thiol group to oxidation.

-

Reaction with Electrophiles: The nucleophilic thiolate anion readily reacts with electrophiles, such as alkyl halides and Michael acceptors, to form thioethers.[4]

-

Reaction with Nucleophiles: The thiol group itself is not strongly electrophilic and is generally unreactive towards nucleophiles.

Amino Group Reactivity

The amino group is also nucleophilic and can react with various electrophiles.

-

Acylation: The amino group can be acylated by acid chlorides or anhydrides to form amides.

-

Alkylation: It can undergo alkylation, although over-alkylation can be an issue.

-

Diazotization: Aromatic primary amines can react with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.

Aromatic Ring Reactivity

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Stability and Degradation

This compound is inherently unstable, particularly in the presence of oxygen and in solution.[2] Its degradation is expected to proceed through several pathways.

General Degradation Pathways

-

Oxidative Degradation: The primary degradation pathway is likely the oxidation of the thiol group. In the presence of air, this can lead to the formation of the corresponding disulfide. More aggressive oxidation can lead to the formation of sulfonic acid. The aminophenol moiety is also susceptible to oxidation, potentially forming quinone-imine structures.

-

Photodegradation: Aromatic thiols and aminophenols can be sensitive to light.[5] Photodegradation may involve radical mechanisms, leading to a complex mixture of degradation products.

-

Thermal Degradation: While the melting point is relatively high, decomposition can occur at elevated temperatures.[1] The thermal degradation of aminophenols can be complex, and for o-aminophenol, has been shown to occur in a single step.[1]

Forced Degradation Studies

To fully characterize the stability of this compound, forced degradation studies under various stress conditions are essential.[2][6][7] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Workflow for a Forced Degradation Study

Caption: Forced degradation workflow.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[8]

Materials:

-

2-amino-6-methoxybenzothiazole

-

8N Potassium hydroxide (KOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Acetic acid

-

Water

Procedure:

-

To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).[8]

-

Reflux the mixture overnight.[8]

-

Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.[8]

-

Further, acidify the solution with acetic acid to a pH of 6.0.[8]

-

Filter the precipitate that forms and wash it with water to afford this compound.[8]

-

The product should be used immediately due to its instability.[8]

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The interaction of nitroaromatic drugs with aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. biopharminternational.com [biopharminternational.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol, a key chemical intermediate. The document outlines its various synonyms found in scientific literature, its physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of a relevant synthetic pathway.

Core Synonyms and Identification

This compound is known by several synonyms in chemical literature and databases. Accurate identification is crucial for effective literature searches and procurement. The primary name and its most common synonyms are detailed below.

| Nomenclature Type | Name |

| Primary Name | This compound |

| IUPAC Name | 2-amino-5-methoxybenzene-1-thiol[1] |

| Synonyms | 2-Amino-5-methoxythiophenol[1][2] |

| 2-Mercapto-4-methoxyaniline | |

| 5-Methoxy-2-aminothiophenol[1] | |

| 5-Methoxy-2-aminobenzenethiol[1] |

Key Identifiers:

| Identifier | Value |

| CAS Registry Number | 6274-29-9[1] |

| Molecular Formula | C₇H₉NOS[1] |

| Molecular Weight | 155.22 g/mol [1] |

| InChI | InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3[1] |

| InChIKey | QHALDOSHHZPRRB-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC(=C(C=C1)N)S[1] |

Physicochemical and Spectral Data

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless to Yellow to Yellow-green powder/crystal | Tokyo Chemical Industry |

| Melting Point | 81.0 to 85.0 °C | Tokyo Chemical Industry |

| Purity (HPLC) | >98.0% | Tokyo Chemical Industry |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 36.3 Ų | PubChem[1] |

| Exact Mass | 155.04048508 Da | PubChem[1] |

Note on Spectral Data: Detailed experimental ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data with full peak assignments for this compound are not consistently reported in publicly accessible scientific literature. Researchers are advised to acquire and interpret their own analytical data for this compound. Chemical suppliers may provide spectra upon request.[3][4][5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Materials:

-

2-amino-6-methoxybenzothiazole

-

8N Potassium hydroxide (KOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Acetic acid

-

Water (for washing)

Procedure:

-

To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

-

Reflux the mixture overnight.

-

Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.

-

Further, acidify the solution with acetic acid to a pH of 6.0.

-

The precipitate that forms is filtered and washed with water to afford the title compound.

-

The product is typically used immediately in subsequent reactions due to its potential instability.

Synthesis of 2,3-Dihydro-1,5-benzothiazepines

This compound is a key precursor in the synthesis of various heterocyclic compounds, including the pharmacologically relevant 2,3-dihydro-1,5-benzothiazepines.[6][7] This synthesis is typically achieved through the reaction of 2-aminothiophenols with chalcones (1,3-diaryl-2-propen-1-ones).

Materials:

-

This compound

-

Substituted chalcone

-

Hexafluoro-2-propanol (HFIP) as solvent

General Procedure:

-

To a stirred solution of the desired chalcone (1.25 mmol) in HFIP (1.50 mL) at 28 °C, add this compound (2.50 mmol).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed, and the product purified, typically by column chromatography.[6]

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of 2,3-dihydro-1,5-benzothiazepine derivatives from 2-aminothiophenols and chalcones.

References

- 1. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [chemicalbook.com]

- 3. 6274-29-9|this compound|BLD Pharm [bldpharm.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-5-methoxybenzenethiol: Commercial Availability, Purity Analysis, and Synthesis Workflow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its commercial availability and purity grades, offers in-depth experimental protocols for purity analysis, and illustrates a typical synthesis and purification workflow.

Commercial Suppliers and Purity Grades

This compound is available from a range of commercial suppliers, offering various purity grades suitable for different research and development needs. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity Grade(s) | Analytical Method |

| TCI Chemicals | >98.0% | HPLC |

| CymitQuimica | >90% | Not Specified |

| SynQuest Laboratories | 95% | Not Specified |

| BLD Pharm | Not Specified | NMR, HPLC, LC-MS, UPLC |

| ChemicalBook | Lists various suppliers | Not Specified |

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound is critical for its application in drug development and other sensitive synthetic processes. The following are detailed, adaptable protocols for purity analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for quantifying this compound and identifying potential impurities.

A. Instrumentation and Reagents

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

-

Sample of this compound for analysis

B. Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: 10% B to 90% B over 20 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

C. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

D. Analysis and Data Interpretation

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present in the sample.

A. Instrumentation and Reagents

-

Gas chromatograph with a mass spectrometer detector

-

Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Dichloromethane or other suitable solvent (GC grade)

-

This compound sample

B. GC-MS Conditions

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold at 300 °C for 5 minutes

-

-

Carrier Gas Flow: 1.2 mL/min (constant flow)

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: 40-450 amu

C. Sample Preparation

-

Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

D. Analysis and Data Interpretation

-

Inject the sample into the GC-MS system.

-

Identify the main peak corresponding to this compound based on its mass spectrum.

-

Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure of the compound and can also be used for quantitative purity analysis (qNMR).

A. Instrumentation and Reagents

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d6, CDCl3)

-

Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

B. Sample Preparation

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent.

-

For qNMR, accurately weigh both the sample and the internal standard and dissolve them together in the deuterated solvent.

C. NMR Acquisition

-

Acquire a ¹H NMR spectrum.

-

For structural confirmation, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can also be performed.

D. Data Analysis

-

Process the NMR spectrum (phasing, baseline correction).

-

Assign the peaks to the protons of this compound.

-

For qNMR, calculate the purity by comparing the integral of a well-resolved analyte peak to the integral of the internal standard peak, taking into account the number of protons and the molecular weights of the analyte and standard.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent purification and analysis of this compound. A common synthetic route involves the reduction of a corresponding nitro compound.

Caption: General workflow for the synthesis and quality control of this compound.

Molecular weight and formula of 2-Amino-5-methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzenethiol, also known as 2-amino-5-methoxythiophenol, is a substituted aromatic thiol of significant interest in organic synthesis. Its bifunctional nature, containing both a nucleophilic thiol group and an amino group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to yellow or yellow-green powder or crystal.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NOS | [2] |

| Molecular Weight | 155.22 g/mol | [1][2] |

| CAS Number | 6274-29-9 | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 81.0 to 85.0 °C | [1] |

| Purity | >98.0% (by HPLC) | [1] |

| Physical State (at 20°C) | Solid | [1] |

Synonyms: 2-Amino-5-methoxythiophenol, 2-Amino-5-methoxybenzene-1-thiol, 2-Mercapto-4-methoxyaniline.[1]

Synthesis of this compound

A documented method for the preparation of this compound involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[3]

Experimental Protocol

Starting Material: 2-amino-6-methoxybenzothiazole Reagents: 8N Potassium hydroxide (KOH), concentrated Hydrochloric acid (HCl), Acetic acid

Procedure:

-

To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).[3]

-

Reflux the mixture overnight.[3]

-

Neutralize the resulting solution by adding concentrated HCl until a pH of 8.0 is reached.[3]

-

Further, acidify the solution with acetic acid to a pH of 6.0.[3]

-

A precipitate will form, which should be filtered.[3]

-

Wash the filtered precipitate with water to yield the final product, this compound.[3]

Note: The product from this synthesis is often used immediately in subsequent reaction steps.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key reagent in the synthesis of benzothiazepines.[4] Benzothiazepine derivatives are a class of heterocyclic compounds that are scaffolds for drugs with a wide range of biological activities, including use as calcium channel blockers.

General Synthesis of 1,5-Benzothiazepines

The synthesis of the 1,5-benzothiazepine core often involves the condensation reaction between a 2-aminobenzenethiol derivative and an α,β-unsaturated carbonyl compound, such as a chalcone.[5][6]

General Experimental Protocol for 1,5-Benzothiazepine Synthesis

Starting Materials: A chalcone derivative, this compound Solvent: e.g., Polyethylene glycol 400 (PEG-400) as a green solvent option.[5][6]

Procedure:

-

Dissolve the chalcone derivative in the chosen solvent.

-

Add this compound to the stirred solution.

-

The reaction mixture is typically heated to facilitate cyclization. An optimal temperature of 60°C has been noted in some green synthesis approaches.[5]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization or column chromatography.

Logical Relationship for 1,5-Benzothiazepine Synthesis

Caption: Logical diagram for the synthesis of 1,5-Benzothiazepines.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store under an inert gas and refrigerated (0-10°C) as the compound can be air, hygroscopic, and heat sensitive.[1]

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. This compound | 6274-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [chemicalbook.com]

- 5. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 2-Amino-5-methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the health and safety information for 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9). The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this chemical. This guide details the known hazards, safe handling procedures, emergency response protocols, and relevant experimental methodologies for safety assessment. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds, including antibacterial benzothiazepines.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NOS | [2] |

| Molecular Weight | 155.22 g/mol | [2] |

| CAS Number | 6274-29-9 | [1][2] |

| Appearance | Data not available | |

| Odor | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Vapor Density | Data not available | |

| Specific Gravity | Data not available | |

| Flash Point | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, and eye irritation.

GHS Classification

| Hazard Class | Category | Reference |

| Acute toxicity, oral | Category 4 | [2][3] |

| Skin irritation | Category 2 | [2][3] |

| Serious eye irritation | Category 2 | [2] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | [3] |

Hazard Statements (H-Statements)

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in the table below.

| Type | Code | Statement | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [5][6] | |

| P270 | Do not eat, drink or smoke when using this product. | [5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [4] | |

| P330 | Rinse mouth. | [5] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [6] | |

| P362 | Take off contaminated clothing and wash before reuse. | [5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] |

| P405 | Store locked up. | [7] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [5][6] |

Toxicological Information

Quantitative toxicological data for this compound is limited. The available information is summarized below.

| Toxicity Endpoint | Value | Species | Route | Reference |

| Acute Oral Toxicity (LD50) | No data available | [3] | ||

| Acute Dermal Toxicity (LD50) | No data available | [3] | ||

| Acute Inhalation Toxicity (LC50) | No data available | [3] | ||

| Skin Corrosion/Irritation | Causes skin irritation | [2][3] | ||

| Serious Eye Damage/Irritation | Causes serious eye irritation | [2] | ||

| Respiratory or Skin Sensitization | No data available | |||

| Germ Cell Mutagenicity | No data available | |||

| Carcinogenicity | No data available | |||

| Reproductive Toxicity | No data available | |||

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | [3] | ||

| Specific Target Organ Toxicity - Repeated Exposure | No data available | |||

| Aspiration Hazard | No data available |

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken:

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][7]

Caption: First aid decision workflow for exposure incidents.

Handling, Storage, and Disposal

Safe Handling

-

Handle in a well-ventilated place.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Do not eat, drink, or smoke when using this product.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Store locked up.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Emergency Procedures

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, during cleanup.

-

Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5]

-

Decontamination: Clean the affected area thoroughly with a suitable cleaning agent.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Caption: General laboratory safety workflow for handling hazardous chemicals.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are summaries of key experimental protocols relevant to the known hazards of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[8][9]

-

Principle: The test involves a stepwise procedure with the use of a minimum number of animals. The method assigns a GHS category based on the observed mortality.[8][9]

-

Test Animals: Typically, rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of animals (typically 3) is dosed with the starting dose.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.[10]

-

The outcome of the first group determines the dose for the next group (if necessary). The study proceeds until a definitive outcome is achieved.

-

-

Endpoint: The GHS classification for acute oral toxicity is determined based on the number of animals that die at a given dose level.

Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.[11][12]

-

Principle: The substance is applied to the skin of a test animal, and the resulting skin reaction is observed and scored.[11][12]

-

Test Animals: Albino rabbits are the preferred species.[12]

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the shaved area and covered with a gauze patch.[12]

-

The exposure duration is typically 4 hours.[12]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[12]

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the irritation.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]

-

Principle: A single dose of the substance is applied to the eye of a test animal, and the resulting ocular lesions are observed and scored.[13][14][15]

-

Test Animals: Albino rabbits are typically used.[14]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14][15]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[14]

-

Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.

-

-

Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the irritation.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine). The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16][17]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (e.g., S9 mix from rat liver).[18]

-

The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.[17]

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are used to assess the toxicity of a substance to cells in culture.

-

Principle: Various endpoints can be measured to determine cell viability, such as membrane integrity, metabolic activity, or cell proliferation. The Neutral Red Uptake (NRU) assay is one such method where viable cells take up and bind the neutral red dye in their lysosomes.[19]

-

Procedure (General):

-

Cells are seeded in microtiter plates and allowed to attach.

-

The cells are then exposed to a range of concentrations of the test substance for a defined period.

-

After exposure, a reagent that measures a specific viability endpoint is added.

-

The signal (e.g., colorimetric or fluorometric) is measured using a plate reader.

-

-

Endpoint: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While there is a lack of extensive toxicological data for this specific compound, its GHS classification indicates significant health risks, including being harmful if swallowed and causing skin and eye irritation. Researchers and other professionals working with this substance must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared for emergency situations. The experimental protocols outlined in this guide provide a framework for further safety assessment of this and similar chemicals.

References

- 1. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [chemicalbook.com]

- 2. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. scribd.com [scribd.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. enamine.net [enamine.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Synthetic Route for 2-Amino-5-methoxybenzenethiol from 2-amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-methoxybenzenethiol, a crucial intermediate in pharmaceutical and chemical synthesis, starting from 2-amino-6-methoxybenzothiazole. The primary method detailed is the alkaline hydrolysis of the benzothiazole ring, a robust and widely utilized transformation. This protocol includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow to ensure clarity and reproducibility for researchers in drug development and organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. Its precursor, 2-amino-6-methoxybenzothiazole, is a readily available starting material. The conversion of the benzothiazole moiety to the corresponding aminothiophenol is a key chemical transformation that involves the cleavage of the thiazole ring. The most common and effective method to achieve this is through alkaline hydrolysis, which proceeds by nucleophilic attack of hydroxide ions on the C2 carbon of the benzothiazole ring, leading to ring-opening. This application note presents a detailed protocol for this synthesis, drawing upon established methodologies.

Synthetic Pathway Overview

The synthetic route involves a one-step conversion of 2-amino-6-methoxybenzothiazole to this compound via alkaline hydrolysis. The reaction is typically carried out in a strong aqueous base, such as potassium hydroxide or sodium hydroxide, under reflux conditions. The addition of co-solvents like ethylene glycol has been reported to improve reaction conditions and yield for similar substrates[1]. The reaction is followed by an acidic workup to neutralize the resulting thiolate salt and precipitate the desired aminothiophenol product.

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of aminobenzothiazoles[1][2][3].

Materials:

-

2-amino-6-methoxybenzothiazole

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-methoxybenzothiazole (750 g, 1 equivalent) to a solution of 8N potassium hydroxide (1.3 L)[2].

-

Hydrolysis: Heat the mixture to reflux with constant stirring. Continue refluxing overnight to ensure complete hydrolysis of the starting material[2]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture. First, add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 8.0. Following this, add glacial acetic acid to adjust the pH to 6.0[2]. A precipitate of this compound will form during the neutralization process.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid thoroughly with deionized water to remove any residual salts.

-

Drying: The obtained product, this compound, should be used immediately in the subsequent synthetic step as aminothiophenols can be susceptible to oxidation[2]. If storage is necessary, it should be done under an inert atmosphere.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes based on analogous reactions reported in the literature. The yield for the specific conversion of 2-amino-6-methoxybenzothiazole is not explicitly stated in the provided search results, but high yields are reported for similar substrates.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-amino-6-methoxybenzothiazole | N/A |

| Key Reagent | Potassium Hydroxide (8N) | [2] |

| Solvent | Water | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | Overnight | [2] |

| Work-up | Neutralization with HCl and Acetic Acid | [2] |

| Product | This compound | N/A |

| Analogous Yield | 89.4% (for 2-aminothiophenol) | [1] |

| Analogous Purity | 99.1% (for 2-aminothiophenol) | [1] |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-